Cas no 2277127-48-5 (rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate)

Technical Introduction: rac-tert-Butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a morpholine substituent and a tert-butoxycarbonyl (Boc) protecting group. The compound’s stereochemistry at the 3- and 4-positions, along with the hydroxyl and morpholine functional groups, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and asymmetric catalysis. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions. Its rigid pyrrolidine scaffold and polar substituents contribute to its utility in designing bioactive molecules, such as enzyme inhibitors or receptor modulators. The product is typically characterized by high purity and consistent stereochemical integrity, ensuring reproducibility in synthetic applications.
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate structure
2277127-48-5 structure
Product name:rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
CAS No:2277127-48-5
MF:C13H24N2O4
MW:272.340663909912
CID:5460242
PubChem ID:126846342

rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
    • rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
    • Inchi: 1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-10(11(16)9-15)14-4-6-18-7-5-14/h10-11,16H,4-9H2,1-3H3/t10-,11-/m1/s1
    • InChI Key: HFGUEMVGIZKACW-GHMZBOCLSA-N
    • SMILES: O[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1N1CCOCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 323
  • XLogP3: 0
  • Topological Polar Surface Area: 62.2

rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26665880-0.05g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5 95.0%
0.05g
$407.0 2025-03-20
Enamine
EN300-26665880-0.1g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5 95.0%
0.1g
$427.0 2025-03-20
Enamine
EN300-26665880-2.5g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5 95.0%
2.5g
$949.0 2025-03-20
Enamine
EN300-26665880-5.0g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5 95.0%
5.0g
$1406.0 2025-03-20
Enamine
EN300-26665880-10.0g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5 95.0%
10.0g
$2085.0 2025-03-20
Enamine
EN300-26665880-5g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5
5g
$1406.0 2023-09-12
Enamine
EN300-26665880-1g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5
1g
$485.0 2023-09-12
Enamine
EN300-26665880-1.0g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5 95.0%
1.0g
$485.0 2025-03-20
Enamine
EN300-26665880-0.25g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5 95.0%
0.25g
$447.0 2025-03-20
Enamine
EN300-26665880-0.5g
rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
2277127-48-5 95.0%
0.5g
$465.0 2025-03-20

Additional information on rac-tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate

Introduction to Rac-Tert-butyl (3R,4R)-3-Hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate (CAS No. 2277127-48-5)

Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate, identified by its CAS number 2277127-48-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex stereochemistry and functional groups, has garnered attention for its potential applications in drug development and medicinal research.

The compound's structure consists of a pyrrolidine core substituted with a tert-butyl group at the 1-position, a hydroxyl group at the 3-position, and a morpholine moiety at the 4-position. This specific arrangement of functional groups contributes to its unique chemical properties and biological activities. The stereochemistry at the 3R and 4R positions is particularly noteworthy, as it influences the molecule's interactions with biological targets.

In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate exemplifies this trend, as its stereochemistry is crucial for its pharmacological activity. Researchers have been exploring its potential as a lead compound in the design of novel therapeutic agents.

One of the most compelling aspects of this compound is its potential role in the treatment of neurological disorders. Studies have suggested that molecules with similar structural features may interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The morpholine group, in particular, has been identified as a key pharmacophore in several neuroactive compounds.

Furthermore, the hydroxyl group at the 3-position provides a site for further chemical modification, allowing researchers to explore various derivatives with enhanced biological activity. This flexibility makes Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate a valuable scaffold for drug discovery programs. The tert-butyl group also contributes to the molecule's stability and solubility, making it suitable for various formulation strategies.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding affinity of Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate to target proteins. These simulations have helped identify key interactions that may contribute to its therapeutic effects.

The synthesis of this compound presents both challenges and opportunities. Traditional synthetic routes have been optimized to improve yield and enantioselectivity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high levels of purity. These advancements are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

Preclinical studies have begun to explore the pharmacokinetic properties of Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate. These investigations are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted by the body. Such data is critical for determining appropriate dosing regimens and identifying potential toxicity profiles.

The potential therapeutic applications of this compound extend beyond neurological disorders. Preliminary research has suggested that it may also have anti-inflammatory and analgesic properties. These findings open up new avenues for investigation and highlight the broad therapeutic scope of Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate.

As our understanding of molecular interactions continues to evolve, so does our ability to design more effective drugs. Rac-Tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate represents a promising example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups and stereochemistry makes it a valuable asset in the ongoing quest to combat human disease.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica